1-benzo[b][1]benzazepin-11-yl-2-(cyclohexylamino)ethanone
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Overview
Description
1-Benzobbenzazepin-11-yl-2-(cyclohexylamino)ethanone is a complex organic compound belonging to the benzazepine family Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-benzobbenzazepin-11-yl-2-(cyclohexylamino)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a series of cyclization reactions involving substituted anilines and aldehydes under acidic or basic conditions.
Introduction of the Ethanone Moiety: The ethanone group is introduced via Friedel-Crafts acylation, where the benzazepine core reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Cyclohexylamino Substitution: The final step involves the substitution of the ethanone moiety with a cyclohexylamine group, typically under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzobbenzazepin-11-yl-2-(cyclohexylamino)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the cyclohexylamino group, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major products formed from these reactions include various substituted benzazepines, alcohols, and carboxylic acids.
Scientific Research Applications
1-Benzob
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzobbenzazepin-11-yl-2-(cyclohexylamino)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, thereby altering cellular signaling processes.
Comparison with Similar Compounds
1-Benzobbenzazepin-11-yl-2-(cyclohexylamino)ethanone can be compared with other benzazepine derivatives, such as:
- 1-(5,6-dihydrobenzo bbenzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone : Known for its potential as a therapeutic agent with different substituents affecting its biological activity .
- 1-(5,6-dihydrobenzo bbenzazepin-11-yl)-2-[[2-(3-indolylidene)-3H-1,3,4-oxadiazol-5-yl]thio]ethanone : Studied for its unique structural features and potential applications in medicinal chemistry .
The uniqueness of 1-benzobbenzazepin-11-yl-2-(cyclohexylamino)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-(cyclohexylamino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(16-23-19-10-2-1-3-11-19)24-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)24/h4-9,12-15,19,23H,1-3,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBDMUMPGOTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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